molecular formula C12H7IN2 B13650717 4-Iodo-1,10-phenanthroline

4-Iodo-1,10-phenanthroline

Cat. No.: B13650717
M. Wt: 306.10 g/mol
InChI Key: YPGDPTZOMNUECX-UHFFFAOYSA-N
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Description

4-Iodo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound is characterized by the presence of an iodine atom at the fourth position of the phenanthroline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,10-phenanthroline typically involves the iodination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with iodine monochloride (ICl) in an organic solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Iodo-1,10-phenanthroline is primarily related to its ability to coordinate with metal ions. This coordination can modulate the activity of metalloenzymes and other metal-dependent biological processes. The compound can also intercalate into DNA, disrupting its structure and function . Additionally, its derivatives can act as redox-active agents, participating in electron transfer reactions .

Comparison with Similar Compounds

Uniqueness of 4-Iodo-1,10-phenanthroline: The presence of the iodine atom in this compound enhances its reactivity, making it a versatile intermediate for further functionalization.

Properties

Molecular Formula

C12H7IN2

Molecular Weight

306.10 g/mol

IUPAC Name

4-iodo-1,10-phenanthroline

InChI

InChI=1S/C12H7IN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H

InChI Key

YPGDPTZOMNUECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)I)N=C1

Origin of Product

United States

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